Methyl 9-bromo-10,12-dihydroxyoctadecanoate
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Overview
Description
Methyl 9-bromo-10,12-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H37BrO4 It is a derivative of octadecanoic acid, featuring bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-10,12-dihydroxyoctadecanoate typically involves the bromination of methyl 9,10-dihydroxyoctadecanoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-bromo-10,12-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl 10,12-dihydroxyoctadecanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 9-bromo-10,12-dihydroxyoctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 9-bromo-10,12-dihydroxyoctadecanoate involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 9,12-dihydroxyoctadecanoate: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
Uniqueness
Methyl 9-bromo-10,12-dihydroxyoctadecanoate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
43084-13-5 |
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Molecular Formula |
C19H37BrO4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 9-bromo-10,12-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H37BrO4/c1-3-4-5-9-12-16(21)15-18(22)17(20)13-10-7-6-8-11-14-19(23)24-2/h16-18,21-22H,3-15H2,1-2H3 |
InChI Key |
DPPNDMGXGTUZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)Br)O)O |
Origin of Product |
United States |
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